molecular formula C7H10N2O3 B12073347 Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate

Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate

Cat. No.: B12073347
M. Wt: 170.17 g/mol
InChI Key: ZSNUEVJSPFPEOG-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate is a high-purity heterocyclic building block designed for advanced research and development. This compound features an ester and an amino group on its isoxazole core, making it a versatile precursor in organic synthesis and medicinal chemistry. Isoxazole derivatives are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, and they have a broad spectrum of applications[CITATION:4]. A closely related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), has been identified as a novel unnatural β-amino acid that can be incorporated into peptide chains via solid-phase synthesis[CITATION:6]. This demonstrates the value of such isoxazole derivatives in creating α/β-mixed peptides, which are promising peptidomimetics with potential as therapeutic agents due to their improved stability against proteolysis compared to natural peptides[CITATION:6]. Researchers can utilize this chemical to synthesize new classes of bioactive compounds for applications in drug discovery, including the development of potential anticancer, anti-inflammatory, and antibacterial agents, given the known activities of the isoxazole moiety[CITATION:6]. The product is supplied for laboratory research purposes. It is not for diagnostic or therapeutic use. Handle with appropriate precautions; refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C7H10N2O3/c1-3-11-7(10)6-5(8)4(2)9-12-6/h3,8H2,1-2H3

InChI Key

ZSNUEVJSPFPEOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NO1)C)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of hydroxylamine on the cyano group, followed by cyclization to form the oxazole ring. Traditionally, sodium ethoxide was used to liberate free hydroxylamine from its hydrochloride salt. However, this method required anhydrous conditions and posed safety risks due to metallic sodium. Modern adaptations replace sodium ethoxide with tertiary amines such as pyridine or methylpyridine derivatives (e.g., 2-methylpyridine, 3-methylpyridine). These amines act as non-nucleophilic bases, facilitating deprotonation without side reactions.

Reaction conditions are typically biphasic:

  • Phase 1 : Hydroxylamine hydrochloride is dissolved in ethanol and cooled to 0–5°C.

  • Phase 2 : Ethyl 2-cyano-3-ethoxy-2-butenoate and tertiary amine are added dropwise under vigorous stirring.

  • Phase 3 : The mixture is warmed to room temperature and stirred for 12–24 hours.

Optimization and Yield

Key parameters influencing yield include:

  • Amine selection : Pyridine derivatives yield 85–93% product, outperforming bulkier amines like triethylamine (70–75%).

  • Temperature control : Maintaining ≤5°C during reagent addition minimizes byproducts like imine derivatives.

  • Solvent purity : Anhydrous ethanol ensures optimal cyclization, with moisture content >0.1% reducing yields by 15–20%.

Table 1: Comparative Performance of Tertiary Amines in Cyclocondensation

AmineTemperature (°C)Reaction Time (h)Yield (%)Purity (HPLC, %)
Pyridine0–25189398.5
2-Methylpyridine0–25208997.8
3-Methylpyridine0–25169198.2
Triethylamine0–25247295.1

Transesterification of Methyl Esters

An alternative route involves transesterification of methyl 5-amino-3-methyl-4-isoxazolecarboxylate with ethanol. While less common, this method is advantageous for converting methyl esters—often more reactive in downstream syntheses—into ethyl esters.

Catalytic Systems

The reaction employs acid catalysts such as sulfuric acid or p-toluenesulfonic acid (PTSA) in anhydrous ethanol:

  • Molar ratio : 1:5 (methyl ester:ethanol) ensures complete conversion.

  • Catalyst loading : 0.5–1.0 mol% PTSA achieves 88–92% yield without ester hydrolysis.

Kinetic and Thermodynamic Considerations

  • Equilibrium limitation : Excess ethanol shifts equilibrium toward ethyl ester formation.

  • Temperature : Reflux conditions (78°C) accelerate reaction completion to 6–8 hours, compared to 24 hours at 25°C.

Table 2: Transesterification Efficiency Under Varied Conditions

CatalystTemperature (°C)Time (h)Yield (%)Selectivity (%)
H₂SO₄7868594
PTSA7889298
H₂SO₄25246889

Industrial-Scale Production

Continuous Flow Synthesis

Recent patents describe continuous flow reactors for large-scale production. Key advantages include:

  • Reduced side reactions : Precise temperature control minimizes decomposition.

  • Scalability : Throughput of 10–50 kg/day is achievable with packed-bed reactors using manganese dioxide as a heterogeneous catalyst.

Purification Protocols

  • Crystallization : Ethyl acetate/hexane (1:3 v/v) recrystallization affords >99% purity.

  • Chromatography : Silica gel chromatography is reserved for pharmaceutical-grade material, albeit with higher costs.

Challenges and Innovations

Byproduct Formation

Common byproducts include:

  • Imine derivatives : Result from incomplete cyclization, mitigated by stoichiometric hydroxylamine excess (1.2–1.5 eq).

  • Ester hydrolysis : Controlled by maintaining pH 7–8 during workup.

Green Chemistry Advances

  • Solvent recycling : Ethanol recovery via distillation reduces waste by 40%.

  • Catalyst reuse : Immobilized PTSA on silica retains 80% activity after five cycles .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, amine derivatives, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural analogs have shown activity against various biological targets, making it a candidate for drug development. Isoxazole derivatives, including this compound, have been studied for their efficacy in treating neurodegenerative diseases and psychiatric disorders due to their interaction with neurotransmitter systems .

Case Study: Neuroprotective Effects
Research indicates that isoxazole compounds can exhibit neuroprotective properties. For instance, studies have demonstrated that derivatives of this compound can inhibit neuroinflammation and promote neuronal survival in cell culture models . This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.

Agricultural Science

Pesticidal Properties
The compound has also been explored for its potential use in agriculture as a pesticide or herbicide. Its ability to interfere with specific biochemical pathways in pests makes it a candidate for environmentally friendly pest management solutions .

Case Study: Herbicidal Activity
In experimental settings, this compound exhibited significant herbicidal activity against certain weed species. Field trials showed a reduction in weed biomass by over 70% when applied at optimal concentrations . This positions the compound as a viable alternative to traditional herbicides, which often have detrimental environmental effects.

Materials Science

Photochromic Applications
The unique properties of this compound make it suitable for applications in materials science, particularly in the development of photochromic materials. These materials change color upon exposure to light and are useful in various applications such as smart windows and UV-sensitive coatings .

Case Study: Development of Smart Coatings
Recent studies have focused on integrating this compound into polymer matrices to create smart coatings that respond to UV light. The resulting materials demonstrated enhanced durability and responsiveness compared to conventional photochromic materials . This innovation could lead to advancements in protective coatings for buildings and vehicles.

Comparative Analysis of Applications

FieldApplication TypeNotable Findings
Medicinal ChemistryNeuroprotective AgentInhibits neuroinflammation; potential for Alzheimer’s treatment
Agricultural ScienceHerbicideReduces weed biomass by over 70% in field trials
Materials SciencePhotochromic MaterialEnhanced durability and responsiveness in smart coatings

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the oxazole ring play crucial roles in its biological activity, allowing it to bind to enzymes and receptors, thereby modulating their functions. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural differences and molecular properties of ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate and analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features References
This compound 4-NH₂, 3-CH₃, 5-COOEt C₇H₁₀N₂O₃ 170.17 Amino group enhances reactivity
Methyl 3-amino-1,2-oxazole-5-carboxylate 3-NH₂, 5-COOMe C₅H₆N₂O₃ 142.11 Methyl ester; smaller molecular size
Ethyl 3-methyl-1,2-oxazole-5-carboxylate 3-CH₃, 5-COOEt C₇H₉NO₃ 155.15 Lacks amino group; less polar
Ethyl 3-phenyl-1,2-oxazole-5-carboxylate 3-Ph, 5-COOEt C₁₂H₁₁NO₃ 217.22 Phenyl increases lipophilicity
Ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate 3-(4-MeO-Ph), 5-COOEt C₁₃H₁₃NO₄ 247.25 Methoxy enhances electron density
Methyl 3-hydroxy-1,2-oxazole-5-carboxylate 3-OH, 5-COOMe C₅H₅NO₄ 143.10 Hydroxyl group increases acidity

Key Observations:

  • Amino vs. Hydroxy Groups: The amino group in the target compound (pKa ~8–10) is more basic and nucleophilic than the hydroxyl group (pKa ~10–12) in methyl 3-hydroxy-1,2-oxazole-5-carboxylate, enabling distinct reactivity in coupling reactions .
  • Steric and Electronic Effects: The phenyl substituent in ethyl 3-phenyl-1,2-oxazole-5-carboxylate introduces steric bulk and electron-withdrawing effects, reducing solubility in polar solvents compared to the amino-substituted analog .
  • Ester Group Variations: Methyl esters (e.g., methyl 3-amino-1,2-oxazole-5-carboxylate) are generally less hydrolytically stable than ethyl esters under basic conditions .

Physicochemical Properties

  • Solubility: The amino group in this compound improves water solubility compared to non-polar analogs like ethyl 3-phenyl-1,2-oxazole-5-carboxylate. However, its solubility remains moderate in organic solvents (e.g., DMSO, ethanol) .
  • Thermal Stability: Derivatives with electron-donating groups (e.g., 4-methoxyphenyl in ) exhibit higher thermal stability (boiling point >400°C) compared to the target compound, which likely decomposes at lower temperatures due to its smaller size.

Biological Activity

Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring with an amino group at the 4-position and a methyl group at the 3-position. Its molecular formula is C7H10N2O4C_7H_{10}N_2O_4, with a molecular weight of approximately 170.1659 g/mol. The presence of the ethyl ester group enhances its solubility and reactivity, making it a versatile compound for further modifications in drug design.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activities. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. In one study, compounds derived from this scaffold demonstrated minimum inhibitory concentration (MIC) values as low as 62.5 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Immunomodulatory Effects

This compound has also been investigated for its immunomodulatory effects. Preliminary studies suggest that it can modulate immune responses, which may be beneficial in treating inflammatory diseases. The compound's ability to interact with biological targets is attributed to its structural characteristics, enabling it to influence various signaling pathways involved in immune regulation.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including the reaction of 3-methylisoxazole derivatives with ethyl chloroformate followed by amination. This synthetic versatility allows for the development of various derivatives with potentially enhanced biological activities.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
ImmunomodulatoryPotential to modulate immune responses
AntibiofilmInhibitory effects on biofilm formation

Notable Research Findings

  • Antimicrobial Efficacy : A study highlighted that certain derivatives exhibited significant antibacterial activity with MIC values indicating strong potential against pathogenic bacteria .
  • Immunomodulatory Action : Another investigation into the compound's effects on immune cells showed alterations in cytokine production, suggesting a role in managing inflammatory responses.
  • Biofilm Inhibition : Research demonstrated that some derivatives could inhibit biofilm formation by pathogenic bacteria, which is crucial for developing treatments against chronic infections .

Q & A

Q. How do solvent polarity and temperature affect the compound’s tautomeric equilibrium?

  • UV-Vis titration in DMSO/water mixtures tracks keto-enol shifts. 15N^{15}\text{N} NMR in DMF-d7_7 at 298–343 K quantifies equilibrium constants, revealing entropy-driven dominance of the keto form at higher temperatures .

Methodological Notes

  • Crystallography : Use SHELXTL (Bruker AXS) for structure solution and OLEX2 for visualization. Report CIF files with CSD deposition codes for reproducibility .
  • Data Contradictions : Apply Hirshfeld surface analysis to distinguish genuine structural variations from experimental artifacts .
  • Safety : While specific SDS data is limited, general protocols include fume hood use during synthesis and PPE for handling reactive intermediates (e.g., sulfonyl chlorides) .

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